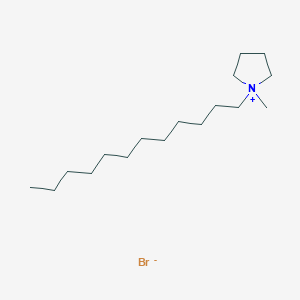
Pyrrolidinium, 1-dodecyl-1-methyl-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidinium, 1-dodecyl-1-methyl-, bromide: is a type of ionic liquid, which are organic salts that are liquid at room temperature. These compounds are composed of organic cations and inorganic or organic anions. This compound is known for its superior chemical and thermal stability, making it an excellent solvent for various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidinium, 1-dodecyl-1-methyl-, bromide typically involves a two-step process. First, 0.1 mol of 98% N-methylpyrrolidine is dissolved in 70 ml of dry acetonitrile. Then, 0.1 mol of 99% dodecyl bromide is slowly added to the solution. The mixture is then refluxed at 80–90 °C for 18 hours. After the reaction is complete, the mixture is cooled to room temperature, and a part of the solvent is removed by vacuum rotary evaporation .
Industrial Production Methods: Industrial production methods for ionic liquids like this compound often involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has also been explored to increase reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidinium, 1-dodecyl-1-methyl-, bromide can undergo various chemical reactions, including nucleophilic substitution reactions. These reactions typically involve the replacement of the bromide ion with other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as pyridine and imidazole. The reactions are often carried out under reflux conditions at elevated temperatures to ensure complete conversion .
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, using pyridine as a nucleophile would result in the formation of a pyridinium salt .
Scientific Research Applications
Pyrrolidinium, 1-dodecyl-1-methyl-, bromide has a wide range of applications in scientific research due to its unique properties. It is used in biocatalysis, electrochemistry, and agronomy. Specific applications include extraction and separation, catalytic reactions, organic synthesis, nanomaterial preparation, electrochemical reactions, and capacitors .
Mechanism of Action
The mechanism of action of Pyrrolidinium, 1-dodecyl-1-methyl-, bromide involves its ability to disrupt cell membranes. This compound has been shown to have antimicrobial activity, particularly when combined with antimicrobial peptides like melittin. The long alkyl chain of the compound allows it to integrate into the lipid bilayer of bacterial cell membranes, leading to membrane disruption and cell death .
Comparison with Similar Compounds
- 1-Methyl-3-n-alkylpyrrolidinium bromide
- N-dodecyl-N-methylpyrrolidinium bromide
- N-methyl-N-dodecylpyrrolidinium bromide
Uniqueness: Pyrrolidinium, 1-dodecyl-1-methyl-, bromide is unique due to its long alkyl chain, which enhances its ability to disrupt cell membranes and its superior chemical and thermal stability. These properties make it particularly useful in applications requiring high stability and effectiveness .
Properties
CAS No. |
91847-28-8 |
|---|---|
Molecular Formula |
C17H36BrN |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-dodecyl-1-methylpyrrolidin-1-ium;bromide |
InChI |
InChI=1S/C17H36N.BrH/c1-3-4-5-6-7-8-9-10-11-12-15-18(2)16-13-14-17-18;/h3-17H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
HFWKXWYOKLZDTB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+]1(CCCC1)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















